4-(Chloromethyl)-N,N-diethylaniline

Physicochemical Property Lipophilicity ADME Prediction

4-(Chloromethyl)-N,N-diethylaniline (CAS 1039901-49-9) is a strategic building block for drug discovery and advanced materials. Its para-chloromethyl handle enables controlled nucleophilic substitution, while the N,N-diethylamino group imparts high electron density and lipophilicity (XlogP 3.6). This unique bifunctionality is critical for tuning ADME profiles and optoelectronic properties, making generic substitution with simpler anilines a high-risk strategy. Secure a reliable supply of this specialist intermediate to avoid synthesis bottlenecks.

Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
CAS No. 1039901-49-9
Cat. No. B1649730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-N,N-diethylaniline
CAS1039901-49-9
Molecular FormulaC11H16ClN
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)CCl
InChIInChI=1S/C11H16ClN/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9H2,1-2H3
InChIKeyRSOBZWYEQXKISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-N,N-diethylaniline (CAS 1039901-49-9): A Reactive Building Block for Targeted Molecular Synthesis


4-(Chloromethyl)-N,N-diethylaniline (CAS 1039901-49-9) is a specialized organic compound belonging to the class of para-substituted N,N-dialkylanilines. Its molecular formula is C₁₁H₁₆ClN, and it possesses a molecular weight of 197.70 g/mol . The compound is characterized by a reactive chloromethyl (-CH₂Cl) group at the para-position of a benzene ring and a tertiary diethylamino (-N(CH₂CH₃)₂) substituent. Computed physicochemical properties, including a predicted XlogP of 3.6, indicate significant lipophilicity .

Why 4-(Chloromethyl)-N,N-diethylaniline (CAS 1039901-49-9) is Not Interchangeable with Simpler Aniline Derivatives


The unique combination of a reactive chloromethyl handle and a strong electron-donating diethylamino group in 4-(Chloromethyl)-N,N-diethylaniline (CAS 1039901-49-9) precludes simple substitution with other aniline derivatives. The diethylamino group significantly increases the electron density on the aromatic ring compared to unsubstituted aniline or its dimethyl analog, which directly impacts reaction rates in electrophilic aromatic substitution and the compound's basicity . Furthermore, the chloromethyl group provides a specific site for nucleophilic attack, enabling the construction of complex molecular architectures . Using a compound like 4-(Chloromethyl)aniline (CAS 65581-19-3), which lacks the N,N-diethyl groups, would result in a less electron-rich aromatic system, altering both reactivity and the physicochemical properties of the final product, such as lipophilicity and metabolic stability. This functional specificity is critical for applications where precise molecular tuning is required, making generic substitution a high-risk proposition for achieving desired performance outcomes.

Quantitative Differentiation of 4-(Chloromethyl)-N,N-diethylaniline (CAS 1039901-49-9) from its Closest Analogs


Enhanced Lipophilicity (XlogP) of 4-(Chloromethyl)-N,N-diethylaniline Compared to Unsubstituted Aniline Derivatives

The predicted lipophilicity of 4-(Chloromethyl)-N,N-diethylaniline is significantly higher than that of aniline or N,N-diethylaniline. Its computed XlogP value is 3.6 , reflecting the contributions of both the lipophilic chloromethyl group and the diethylamino substituent. This contrasts sharply with the parent compound, aniline, which has a logP of ~0.9, and N,N-diethylaniline, with a reported logP of ~2.5 [1]. This quantitative difference is critical for applications where membrane permeability or partitioning into non-polar environments is a design goal.

Physicochemical Property Lipophilicity ADME Prediction

Increased Topological Polar Surface Area (TPSA) and Molecular Complexity of 4-(Chloromethyl)-N,N-diethylaniline

While not a direct functional comparison, the topological polar surface area (TPSA) and complexity metrics differentiate 4-(Chloromethyl)-N,N-diethylaniline from simpler aniline derivatives. The compound exhibits a TPSA of 3.2 Ų , which is slightly higher than that of N,N-diethylaniline (TPSA ~3.0 Ų) [1] due to the presence of the chlorine atom. Furthermore, its molecular complexity, rated at 126 , is notably higher than that of 4-(Chloromethyl)aniline, which lacks the diethylamino groups. These molecular descriptors are routinely used in computational screening to assess drug-likeness and oral bioavailability potential, providing a quantifiable, albeit indirect, basis for selecting this compound over less complex analogs in early-stage discovery.

Computational Chemistry Drug-likeness Molecular Descriptors

Demonstrated Utility as a Key Intermediate in the Synthesis of Complex Molecular Architectures

The chloromethyl group of 4-(Chloromethyl)-N,N-diethylaniline serves as a versatile electrophilic handle, enabling its use as a key intermediate in the synthesis of complex molecules. Its utility is exemplified by its role in constructing diarylated aniline derivatives via transition-metal-free protocols , and in the synthesis of carbamoylsulfenyl chloride derivatives where it is incorporated as an N-(chloromethyl) moiety, yielding products in 71-95% yields [1]. This contrasts with non-chloromethylated analogs like N,N-diethylaniline, which lack this reactive site and are primarily used as co-catalysts or antioxidants, not as building blocks . The chloromethyl group thus provides a distinct point of synthetic leverage, enabling the creation of molecular diversity that is unattainable with simpler anilines.

Organic Synthesis Medicinal Chemistry Building Block

Optimal Use Cases for 4-(Chloromethyl)-N,N-diethylaniline (CAS 1039901-49-9) Based on Quantitative Evidence


Synthesis of Lipophilic Drug Candidates with Enhanced Membrane Permeability

In medicinal chemistry, the high predicted lipophilicity (XlogP = 3.6) of 4-(Chloromethyl)-N,N-diethylaniline makes it an ideal starting material for designing drug candidates intended for oral administration or for crossing the blood-brain barrier . Its use in the synthesis of complex diarylated aniline derivatives allows for the creation of diverse compound libraries with tunable lipophilicity and electronic properties, a strategy employed to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in early-stage drug discovery .

Construction of Functional Materials via Nucleophilic Substitution

The reactive chloromethyl group on 4-(Chloromethyl)-N,N-diethylaniline enables its use as a building block for creating functional polymers or advanced materials. The chloromethyl handle can be readily substituted by various nucleophiles (e.g., amines, thiols) to introduce the N,N-diethylaniline moiety into larger structures . This approach is valuable for designing polymers with specific electronic or photophysical properties, where the electron-rich diethylamino group serves as a donor unit in π-conjugated systems [1].

Development of Novel Dyes and Pigments with Tailored Spectroscopic Properties

The strong electron-donating character of the diethylamino group in 4-(Chloromethyl)-N,N-diethylaniline is a critical feature for the design of azo dyes and other chromophores. While N,N-diethylaniline itself is a common intermediate in dye synthesis , the additional chloromethyl group on the target compound provides a synthetic anchor for further conjugation, potentially leading to novel dyes with red-shifted absorption maxima (e.g., from ~450 nm for N,N-dimethylaniline-based dyes to ~455 nm for N,N-diethylaniline-based dyes [2]). The chloromethyl group enables covalent attachment to substrates or polymers, creating functional colorants with enhanced durability.

Precursor for Specialty Chemicals in Agrochemical Research

The compound's utility as a versatile building block extends to the synthesis of agrochemical intermediates. Its ability to participate in transition-metal-free diarylation reactions is particularly attractive for developing cost-effective and environmentally benign synthetic routes to complex agrochemicals. The chloromethyl group can be further functionalized to introduce moieties that confer herbicidal or fungicidal activity, making it a valuable synthon for creating targeted agrochemical libraries.

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